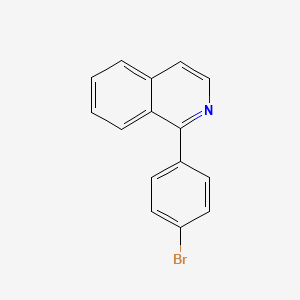

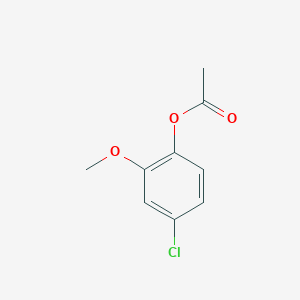

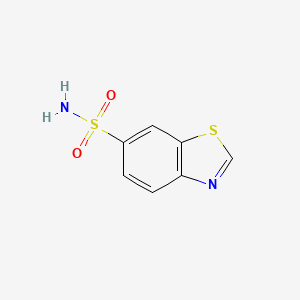

![molecular formula C9H10N2O B1500327 7-Methoxy-2-methyl-1H-benzo[d]imidazole CAS No. 27077-75-4](/img/structure/B1500327.png)

7-Methoxy-2-methyl-1H-benzo[d]imidazole

Overview

Description

7-Methoxy-2-methyl-1H-benzo[d]imidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole moiety is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of substituted imidazoles has seen significant advances recently . These heterocycles are synthesized through regiocontrolled methods, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and have been the subject of recent research . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms, and future challenges .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The exact physical and chemical properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole are not specified in the retrieved papers.Scientific Research Applications

Zeolitic Imidazolate Frameworks (ZIF-7) Utilization

ZIF-7, incorporating benzimidazole, demonstrates significant catalytic properties due to its unique gate-opening property dependent on temperature and pressure, useful in gas separation technologies for H2, CO2, and paraffines. ZIF-7's utility extends to catalysis, exploiting its Lewis acid and basic sites for reactions like the methoxycarbonylation of aniline, showing potential in industrial applications (Dahnum et al., 2019).

Applications in Pharmacology and Drug Development

Anticancer and Radiosensitizing Properties

Benzimidazole derivatives have been identified for their potential as effective radiosensitizers and anticarcinogenic agents, with specific compounds showing considerable in vitro anticancer activity against liver cancer Hep G2 cell line and effectiveness against melanoma cell lines. These findings highlight the potential of benzimidazole derivatives in therapeutic applications for various cancer types (Majalakere et al., 2020).

Imidazole Derivatives in Chemotherapy for Breast Cancer

Novel selenylated imidazo[1,2-a]pyridines, including specific compounds like IP-Se-05 and IP-Se-06, have demonstrated significant cytotoxicity against breast cancer cells. These compounds have shown to inhibit cell proliferation, cause DNA cleavage, and induce apoptosis, positioning them as potential prototypes for breast cancer chemotherapy (Almeida et al., 2018).

Applications in Environmental Science

Biotransformation of Micropollutants

Benzimidazoles, including benzotriazoles, are extensively used as corrosion inhibitors and have become prevalent micropollutants. Investigations into their aerobic biological degradation mechanisms have revealed a range of possible reactions, including oxidation and alkylation, highlighting the complexity of micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Future Directions

The future directions in the research and application of benzimidazole derivatives are promising. The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for developing new methodologies and exploring novel applications . The broad range of biological activities exhibited by benzimidazole derivatives underscores their potential in the development of new drugs .

properties

IUPAC Name |

4-methoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-7-4-3-5-8(12-2)9(7)11-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCJSGYACTDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662933 | |

| Record name | 4-Methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2-methyl-1H-benzo[d]imidazole | |

CAS RN |

27077-75-4 | |

| Record name | 4-Methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

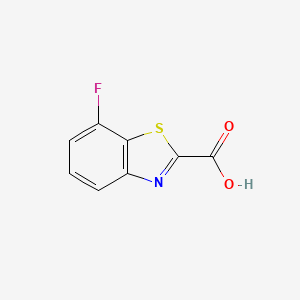

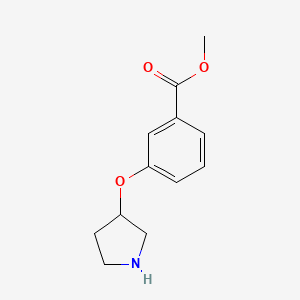

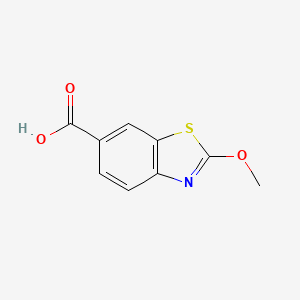

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)